molecular formula C10H9BrN2O2S B13523898 Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

Cat. No.: B13523898
M. Wt: 301.16 g/mol
InChI Key: BGCUAJIHCRNCQY-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities . This compound is of particular interest due to its unique structure, which combines a thiazole ring with a pyridine ring, making it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

The synthesis of ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-(3-bromo-5-methylpyridin-2-yl)acryloylbenzaldehyde in the presence of zinc oxide nanoparticles in an ethanol medium . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazolo[4,5-b]pyridine derivative.

Chemical Reactions Analysis

Ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate lies in its combined thiazole and pyridine rings, which provide a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

ethyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

InChI

InChI=1S/C10H9BrN2O2S/c1-3-15-9(14)6-4-5(2)12-8-7(6)16-10(11)13-8/h4H,3H2,1-2H3

InChI Key

BGCUAJIHCRNCQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NC(=C1)C)N=C(S2)Br

Origin of Product

United States

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